molecular formula C5H5ClN2O B1655475 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 37050-18-3

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1655475
CAS No.: 37050-18-3
M. Wt: 144.56 g/mol
InChI Key: OKOJCRYVLBYFQN-UHFFFAOYSA-N
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Description

5-Chloro-1-methylimidazole is a 5-halo-1-methylimidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . It participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins .


Synthesis Analysis

Imidazole synthesis involves various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole participates in various chemical reactions. For instance, it participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . It also participates in a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .


Physical and Chemical Properties Analysis

5-Chloro-1-methylimidazole has an empirical formula of C4H5ClN2 and a molecular weight of 116.55 . It is a liquid with a refractive index n20/D 1.511 (lit.) and a boiling point of 82-85 °C/11 mmHg (lit.) . The density is 1.25 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is used in the synthesis of various imidazole derivatives. For instance, 4-methyl-5-imidazole carbaldehyde derivatives exhibit biological activities, which are synthesized starting from similar compounds (Orhan et al., 2019).

Conversion to Other Chemical Compounds

  • This compound is involved in the conversion process to different chemical structures. For example, 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes are reduced and converted into other derivatives like 5-chloromethyl and 5-fluoromethyl derivatives (Chornous et al., 2013).

Reactions with Other Chemicals

  • 4-Chloro-5-(2-nitroalkenyl)-1H-imidazoles, synthesized from compounds like this compound, are known to react with other chemicals such as 5-methyl-2,4-dihydro-3H-pyrazol-3-one (Chornous et al., 2015).

Synthesis of Biologically Active Compounds

  • This chemical is a precursor for synthesizing biologically active compounds. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde is used for creating fused ring heterocycles, which are significant in biological applications (Gaonkar & Rai, 2010).

Structural Analysis and Crystal Studies

  • It is also valuable in structural analysis and crystallography. For instance, derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been analyzed for their crystal structures (Xu & Shi, 2011).

Coordination Chemistry

  • This compound plays a role in coordination chemistry, particularly in the formation of silver imidazolecarbaldehyde oxime complexes. These complexes have been analyzed for their structural and computational properties, providing insights into their molecular interactions (Ofori et al., 2016).

Synthesis of pH-Sensitive Spin Probes

  • This compound is used in the synthesis of pH-sensitive spin probes. For example, derivatives like 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides are prepared from related compounds and used to form pH-sensitive spin probes (Kirilyuk et al., 2003).

Development of Corrosion Inhibitors

  • Imidazole derivatives, such as those related to this compound, are investigated as corrosion inhibitors for metals like copper. These studies explore their effectiveness and low toxicity as potential commercial inhibitors (Stupnišek-Lisac et al., 1998).

Antimicrobial and Antifungal Applications

  • Some derivatives synthesized from this compound show high bactericidal and fungicidal effects. This highlights the potential of this compound derivatives in developing antimicrobial and antifungal agents (Chornous et al., 2014).

Safety and Hazards

5-Chloro-1-methylimidazole is classified under GHS07. The hazard statements include H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent and respond to exposure .

Mechanism of Action

Target of Action

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde, like other imidazole derivatives, is a heterocyclic compound that has been found to interact with multiple receptors . These interactions are crucial in the development of new useful derivatives and treatments .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. For instance, 1-Methyl-2-imidazolecarboxaldehyde, a related compound, affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .

Biochemical Pathways

It’s worth noting that imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

5-chloro-1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOJCRYVLBYFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555776
Record name 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37050-18-3
Record name 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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